3-Methyl-2-morpholinoaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methyl-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(12)11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 |
InChI Key |
CIRFKYGQEXNBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N2CCOCC2 |
Origin of Product |
United States |
The Chemical Context: Morpholinoaniline and Substituted Aniline Derivatives
3-Methyl-2-morpholinoaniline belongs to the broader classes of morpholinoaniline derivatives and substituted anilines. The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is a key pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and its presence in a wide array of therapeutic agents, including anticancer and antibiotic drugs. ncl.res.ine3s-conferences.org The aniline (B41778) moiety, a benzene (B151609) ring bearing an amino group, is a fundamental building block in organic synthesis, with its derivatives serving as crucial intermediates in the preparation of dyes, polymers, and pharmaceuticals. beilstein-journals.orgrsc.org
The combination of these two structural motifs in this compound results in a molecule with a unique electronic and steric profile. The presence of the methyl group at the 3-position and the morpholino group at the 2-position on the aniline ring introduces specific stereochemical features that can influence its reactivity and biological activity.
A Versatile Building Block for Synthesis
The true significance of 3-Methyl-2-morpholinoaniline lies in its potential as a versatile synthetic intermediate. Substituted anilines are widely recognized for their role in constructing more complex molecular architectures. beilstein-journals.orgrsc.org The amino group of the aniline (B41778) can be readily functionalized, and the aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of diverse functional groups.
The morpholino moiety, while imparting desirable properties, can also influence the regioselectivity of these reactions. The electron-donating nature of the amino and morpholino groups activates the aromatic ring, making it more susceptible to electrophilic attack. The steric bulk of the morpholino group can direct incoming electrophiles to specific positions on the ring, offering a degree of control over the synthetic outcome. This makes this compound a valuable precursor for the synthesis of a wide range of target molecules with potential applications in various fields.
Future Research Directions
Established Synthetic Pathways to the Core 2-Morpholinoaniline (B1348958) Scaffold
The construction of the this compound molecule relies on a sequence of well-established chemical reactions. The primary approach involves the initial formation of a 2-morpholinoaniline core, followed by strategies to introduce the methyl group at the desired position.
Reductive Conversion of Nitro-Substituted Precursors to Aniline (B41778) Moieties
A common and efficient method for forming the aniline group involves the chemical reduction of a nitro group. In the context of 2-morpholinoaniline synthesis, a typical precursor is a nitrophenyl-morpholine compound. The synthesis of the analogous compound 3-fluoro-4-morpholinoaniline (B119058), for example, utilizes the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net This transformation is reliably achieved using reagents like iron powder in the presence of an ammonium (B1175870) chloride solution. researchgate.net
Other established methods for nitro group reduction in aromatic systems include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is known for its high yields and clean reaction profiles.
Metal/Acid Systems: Combinations like tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are classic reagents for this conversion.
Sulfide Reagents: Sodium polysulfide is another effective agent for the reduction of nitroarenes, as demonstrated in the synthesis of 3-chloro-2-methylaniline (B42847) from 6-chloro-2-nitrotoluene. google.com
The choice of reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Morpholine (B109124) Incorporation
The incorporation of the morpholine ring onto the aromatic core is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This reaction is fundamentally different from SN1 or SN2 reactions as it occurs on an sp2-hybridized carbon of the aromatic ring. wikipedia.org The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub
For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to a suitable leaving group (LG), typically a halide like fluorine or chlorine. wikipedia.orgmasterorganicchemistry.com The EWG stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, which forms when the nucleophile (morpholine) attacks the carbon atom bearing the leaving group. wikipedia.orgpressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
A plausible synthetic route to the precursor for this compound would involve the reaction of morpholine with a substrate like 1,2-dihalo-3-nitrobenzene or, more likely, a pre-methylated starting material. For instance, reacting morpholine with 2-fluoro-6-nitrotoluene (B1294474) would directly yield 4-(2-methyl-6-nitrophenyl)morpholine, the immediate precursor to the target molecule. The synthesis of the related compound 3-fluoro-4-morpholinoaniline proceeds by reacting morpholine with 1,2-difluoro-4-nitrobenzene. researchgate.net
| Substrate | Nucleophile | Solvent | Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| Aryl Halide with ortho/para EWG | Morpholine | Acetonitrile, DMF, or neat | Reflux or heating | (Nitrophenyl)morpholine | researchgate.net |
| Heterocyclic Halide | Morpholine | PEG-400 | Heating | Morpholino-heterocycle | nih.gov |
Regioselective Functionalization Strategies to Introduce the 3-Methyl Group
Achieving the correct placement of the methyl group at the C-3 position is a critical challenge in the synthesis of this compound. The most straightforward strategy is to begin with a starting material that already contains the methyl group in the desired location.
A highly viable route involves using a substituted nitrotoluene, such as 2-chloro-6-nitrotoluene (B1664060) or 2-fluoro-6-nitrotoluene , as the starting material. The synthetic sequence would be:
SNAr Reaction: Reacting 2-chloro-6-nitrotoluene with morpholine. The nitro group at the 6-position (ortho to the chlorine) activates the ring for nucleophilic attack, leading to the formation of 4-(2-methyl-6-nitrophenyl)morpholine .
Nitro Reduction: The subsequent reduction of the nitro group, as described in section 2.1.1, yields the final product, This compound . A similar strategy is used to produce 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene. google.com
Advanced Synthetic Transformations for Derivatization
Once the this compound core is synthesized, it can be further modified to create a variety of analogues. These modifications can target either the aromatic ring or the morpholine heterocycle.
Functional Group Interconversions on the Aromatic Ring System
Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. ub.edusolubilityofthings.com The aromatic ring of this compound possesses sites that can be targeted for such modifications, primarily the positions not occupied by the amine, morpholine, or methyl groups.
The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This would direct incoming electrophiles to the 4- and 6-positions. To control reactivity and regioselectivity, the amine is often protected, for instance, by converting it into an amide (e.g., an acetamide). solubilityofthings.com This moderates its activating effect and provides steric hindrance to direct substitution.
| Transformation | Reagents/Reaction Type | Potential Outcome | Citation |
|---|---|---|---|
| Halogenation | Electrophilic Aromatic Substitution (e.g., Br2, NCS) | Introduction of Cl, Br, or I onto the ring, likely at positions 4 or 6. | solubilityofthings.com |
| Nitration | Electrophilic Aromatic Substitution (e.g., HNO3/H2SO4) | Introduction of a nitro group, requiring prior protection of the amine. | solubilityofthings.com |
| Acylation | Friedel-Crafts Acylation | Introduction of an acyl group (R-C=O) onto the ring. | solubilityofthings.com |
| Amine to Amide | Acylation (e.g., Acyl Chloride, Anhydride) | Conversion of the -NH2 group to an amide for protection or modification. | solubilityofthings.comscribd.com |
Modification and Ring Expansion/Contraction of the Morpholine Heterocycle
The morpholine ring itself can be a target for synthetic modification, although this can be more challenging than functionalizing the aromatic ring. Morpholine is a six-membered heterocycle containing both a secondary amine and an ether linkage. e3s-conferences.org
Common modifications include:
N-Functionalization: The nitrogen atom of the morpholine ring in the parent 2-morpholinoaniline scaffold is tertiary. However, in analogues synthesized from primary amines, this nitrogen could be further alkylated or acylated.
Oxidation: The carbon atoms adjacent to the oxygen or nitrogen could potentially be oxidized.
Ring Dehydrogenation: Under certain conditions, such as treatment with acetyl chloride, a saturated heterocycle like piperidine (B6355638) can undergo dehydrogenation to form an enamine. researchgate.net A similar transformation could be envisioned for the morpholine ring under specific oxidative conditions.
More complex transformations like ring expansion (e.g., to a diazepane or oxazepane) or ring contraction are synthetically demanding and there is little specific literature on applying these methods to a 2-morpholinoaniline system. Such modifications would require specialized multi-step synthetic sequences.
Derivatization and Substitution at the Amine Nitrogen Atom
The primary amine group in 2-morpholinoaniline derivatives is a key site for structural modification, allowing for the introduction of a wide array of functional groups to modulate the molecule's properties. These derivatization reactions typically involve nucleophilic substitution at the amine nitrogen.
A common strategy is the formation of sulfonamides, which are known to be important pharmacophores in various drug molecules. ncl.res.in For instance, novel 3-fluoro-4-morpholinoaniline derivatives have been synthesized by reacting the aniline with various sulfonyl chlorides. ncl.res.in This reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group, yielding the desired sulfonamide derivatives in good yields (70-90%). ncl.res.in This approach highlights the potential for creating libraries of compounds with diverse substituents for structure-activity relationship (SAR) studies.
Another general method for amine derivatization involves reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. While not specifically detailed for this compound in the provided sources, this is a fundamental transformation in organic synthesis. Furthermore, pre-column derivatization of aliphatic amines using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been reported for analytical purposes, demonstrating the reactivity of amine groups under mild conditions to form stable derivatives. sigmaaldrich.com Such reagents react readily with primary amines in aqueous solutions, offering a pathway for fluorescent labeling or other modifications. sigmaaldrich.com
The table below summarizes representative derivatization reactions applicable to the amine nitrogen of morpholinoanilines.
| Reaction Type | Reagent Class | Product | Significance | Reference |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduction of a key pharmacophore, potential for anti-cancer agents. | ncl.res.in |
| Acylation | Acid chlorides, Anhydrides | Amide | Fundamental linkage in many biologically active molecules. | General |
| Reaction with Succinimide Esters | DMQC-OSu | Carboxamide Derivative | Useful for analytical purposes like HPLC, fluorescent labeling. | sigmaaldrich.com |
Stereoselective Synthesis and Chiral Control in the Preparation of this compound Enantiomers
The synthesis of specific enantiomers of chiral morpholine derivatives is of significant interest, as stereochemistry often dictates biological activity. nih.govnih.gov For a molecule like this compound, chirality can arise from substituents on the morpholine ring. Achieving stereocontrol in the synthesis of such compounds requires sophisticated asymmetric catalytic methods.
One of the most powerful techniques for establishing chirality is asymmetric hydrogenation. nih.govucsb.edu This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from their corresponding unsaturated precursors (dehydromorpholines). nih.gov By employing a rhodium catalyst complexed with a chiral bisphosphine ligand featuring a large bite angle (such as SKP-Rh), a variety of 2-substituted chiral morpholines have been obtained with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.gov This methodology could theoretically be adapted to synthesize enantiomers of this compound by starting with an appropriately substituted dehydromorpholine precursor. The transition-metal-catalyzed reaction is highly efficient and atom-economical, making it a preferred method for creating stereocenters after the main ring system has been formed. nih.gov
Other strategies for asymmetric synthesis involve forming the stereocenter either before or during the cyclization to form the morpholine ring. nih.govresearchgate.net For example, chiral starting materials can be used, or an organocatalyzed intramolecular aza-Michael addition can be employed to construct the ring with a specific stereochemistry. nih.gov The synthesis of cis-3,5-disubstituted morpholine derivatives has been achieved diastereoselectively through an electrophile-induced ring closure of a chiral 2-(allyloxymethyl)aziridine precursor. nih.gov While these methods are powerful, they often require more steps compared to the direct asymmetric hydrogenation of a pre-formed ring system. nih.gov
The development of chiral sulfonimidamides, which are bioisosteres of sulfonamides, also relies on enantiospecific reactions. The reaction of chiral sulfonimidoyl fluorides with anilines, catalyzed by Ca(NTf₂)₂, proceeds with a predictable inversion of configuration at the sulfur atom, allowing for the synthesis of specific enantiomers. wur.nl This highlights the broader efforts in achieving stereocontrol in aniline derivatives.
| Asymmetric Strategy | Key Method/Catalyst | Typical Substrate | Outcome | Reference |
| Asymmetric Hydrogenation | Rhodium-bisphosphine complex | Dehydromorpholines | High enantioselectivity (up to 99% ee) for 2-substituted morpholines. | nih.gov |
| Diastereoselective Cyclization | Electrophile-induced ring closure | Chiral aziridine (B145994) precursors | Formation of cis-3,5-disubstituted morpholines. | nih.gov |
| Enantiospecific Substitution | Ca(NTf₂)₂ catalysis | Chiral sulfonimidoyl fluorides and anilines | Formation of chiral sulfonimidamides with inversion of stereochemistry. | wur.nl |
Green Chemistry Approaches and Sustainable Synthesis Protocols
In line with modern synthetic chemistry principles, developing green and sustainable routes to this compound is a key objective. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. nih.govchemrxiv.orgacs.org
General green strategies for synthesizing substituted anilines often focus on improving traditional methods. For example, a novel method was developed to generate substituted anilines from benzyl (B1604629) azides with ortho or para electron-withdrawing groups under mild, room-temperature conditions, avoiding harsh reagents. chemrxiv.orgchemrxiv.org This method is noted for being inexpensive, simple, fast, and scalable. chemrxiv.orgchemrxiv.org Another approach involves using isatoic anhydride-8-amide as a versatile precursor to produce highly substituted anilines at room temperature through pH-sensitive cyclization chemistry. nih.gov These methods exemplify the shift towards more environmentally benign synthetic pathways. nih.govchemrxiv.org
Catalytic hydrogenation is a fundamental reaction for the synthesis of anilines, typically via the reduction of the corresponding nitroaromatic compounds. Performing this reaction in a continuous flow system offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. beilstein-journals.orgchimia.ch
The use of heterogeneous catalysts, where a noble metal like palladium is immobilized on a solid support, is central to this approach. beilstein-journals.org Polysilane-supported palladium/alumina (Pd/(PSi-Al₂O₃)) hybrid catalysts have been developed for use in continuous flow reactors. beilstein-journals.org These systems have been successfully used for the hydrogenation of various functional groups, including the reduction of a nitro group to an aniline, with the catalyst retaining high activity for extended periods (at least 8 hours) without detectable metal leaching. beilstein-journals.org
More recently, a continuous-flow transfer hydrogenation protocol using a copper-nanoparticle-on-Celite (CuNPs/Celite) catalyst has been developed. acs.org This system efficiently reduces nitroarenes to anilines using ethylene (B1197577) glycol as the solvent and hydrogen source. Notably, this method was used to synthesize 4-morpholinoaniline, a close analogue of the target compound, demonstrating its direct applicability. acs.org The use of a non-precious metal catalyst and the avoidance of high-pressure hydrogen gas make this a particularly sustainable and cost-effective method. acs.orgacs.org
| Catalyst System | Support | Reaction | Key Advantages | Reference |
| Palladium (Pd) | Polysilane-Alumina (PSi-Al₂O₃) | Nitro group reduction | High activity, long catalyst lifetime, no metal leaching, broad applicability. | beilstein-journals.org |
| Copper Nanoparticles (CuNPs) | Celite | Transfer Hydrogenation | Uses non-precious metal, avoids H₂ gas, scalable, proven for morpholinoaniline synthesis. | acs.org |
| Zirconium-based materials | SBA-15, ZrO₂ | Hydrogenation of levulinate | Good catalytic activity and selectivity in continuous flow. | mdpi.com |
Electrosynthesis represents a powerful green chemistry tool, as it uses electrons—a traceless reagent—to drive redox reactions, often eliminating the need for chemical oxidants or reductants. gre.ac.uk This approach can be applied to the synthesis of this compound, for example, through the electrochemical reduction of a suitable nitro precursor (3-methyl-2-morpholino-nitrobenzene).
In electrosynthesis, a reaction is driven by applying an electrical potential across electrodes immersed in a solution containing the substrate and an electrolyte. gre.ac.uknih.gov At the cathode, reduction occurs, where a molecule gains electrons. gre.ac.uk The reduction of a nitroaromatic compound to an aniline at a cathode is a well-established transformation. The precise control over the electrode potential allows for high selectivity, and the process can often be run at room temperature and ambient pressure.
While specific protocols for this compound are not detailed in the provided literature, the principles are well-demonstrated for related structures. For example, the electrochemical fluorination of morpholine derivatives has been studied, showcasing the ability to modify the morpholine ring electrochemically. researchgate.net Furthermore, the anodic (oxidative) coupling of phenols to form biphenols has been extensively developed, demonstrating the utility of electrosynthesis for C-C bond formation in complex molecules. nih.gov The generation of reactive species, such as the [CN] radical from NH₄SCN, in an electrochemical cell for use in cascade reactions further highlights the versatility of this technique for building complex heterocyclic structures. rsc.org
| Electrochemical Approach | Electrode Process | Potential Transformation | Advantages | Reference |
| Cathodic Reduction | Gaining electrons | Nitro group → Amine | Avoids chemical reductants, high selectivity, mild conditions. | gre.ac.uk |
| Anodic Oxidation | Losing electrons | C-H activation, coupling | Formation of new bonds, synthesis of complex intermediates. | gre.ac.uknih.gov |
| Cascade Reactions | Generation of reactive intermediates | Multi-component synthesis | Builds molecular complexity in a single process. | rsc.org |
Total Synthesis Strategies for Complex Molecular Architectures Incorporating the this compound Moiety
The this compound scaffold can serve as a crucial building block in the total synthesis of more complex molecular architectures, particularly in the field of pharmaceuticals. ncl.res.innih.gov The strategies employed often involve the coupling of a pre-synthesized morpholinoaniline unit to other molecular fragments or the construction of the morpholine ring onto a pre-existing substituted aniline.
A patent for the synthesis of complex morpholine derivatives for pharmaceutical use illustrates a typical synthetic strategy. google.com In this case, a chiral morpholine containing other substituents is constructed, and a key step involves the hydrogenation of a nitro group on an attached phenyl ring to generate an aniline. google.com This aniline can then be further functionalized. This highlights a modular approach where different parts of the final molecule are synthesized separately and then joined. The hydrogenation step can be achieved via catalytic hydrogenation using a noble metal catalyst like palladium on charcoal, or more preferably, through transfer hydrogenation using a hydrogen donor like ammonium formate. google.com
The development of novel antitumor agents based on 3-methylbenzofuran (B1293835) derivatives provides another example of incorporating a morpholine moiety into a larger, biologically active molecule. nih.gov In this work, a 3-(morpholinomethyl)benzofuran core is synthesized and then elaborated. The key steps include the bromination of a methyl group, followed by nucleophilic substitution with morpholine to install the heterocyclic ring. nih.gov Although this example builds a morpholinomethyl group rather than a morpholinoaniline, the strategy of attaching a complete morpholine ring to a larger scaffold via nucleophilic substitution is a common and effective tactic.
These examples underscore that the "total synthesis" in this context is often a convergent synthesis, where the this compound moiety (or a close analogue) is prepared and then integrated into a larger target molecule through robust and well-established chemical reactions.
Electron Density Distribution and its Influence on Reactivity
The electron density of this compound is significantly influenced by the electronic effects of its substituents. The amino group (-NH2) and the morpholino group are strong electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group (-CH3) is also an electron-donating group, further enhancing this effect. This high electron density makes the aromatic ring highly susceptible to attack by electrophiles.
Conversely, the nitrogen atoms of the aniline and morpholine moieties possess lone pairs of electrons, rendering them nucleophilic. The availability of these lone pairs for reaction is a key factor in the compound's reactivity profile.
Electrophilic Aromatic Substitution Reactions of the Aniline Ring
The aniline ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and morpholino groups. oneonta.edulibretexts.org This high reactivity can sometimes be a drawback, leading to polysubstitution. libretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with halogens (e.g., Br2) can lead to the rapid formation of polyhalogenated products. libretexts.org To control the reaction and achieve monosubstitution, the amino group can be acetylated to form an N-arylamide, which is less activating. libretexts.org
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric and sulfuric acids. oneonta.edumasterorganicchemistry.com The position of nitration is directed by the activating groups.
Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring. oneonta.edu
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with highly activated anilines like this compound. libretexts.org The amino group can form a complex with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring and preventing the reaction. libretexts.org This limitation can be overcome by acetylating the amino group. libretexts.org
The directing effects of the substituents on the aniline ring are crucial in determining the regioselectivity of these reactions. The amino, morpholino, and methyl groups are all ortho-, para-directing activators. oneonta.edu This means that incoming electrophiles will preferentially attack the positions ortho and para to these groups.
Nucleophilic Reactivity of the Aniline Nitrogen and Morpholine Nitrogen
Both the aniline and morpholine nitrogens in this compound possess lone pairs of electrons and can act as nucleophiles.
Aniline Nitrogen: The nucleophilicity of the aniline nitrogen is somewhat reduced due to the delocalization of its lone pair into the aromatic ring. ucalgary.ca However, it can still participate in nucleophilic substitution and addition reactions. For instance, anilines can react with alkyl halides in SN2 reactions. ucalgary.ca
Morpholine Nitrogen: The morpholine nitrogen is a more localized and generally stronger nucleophile compared to the aniline nitrogen. It readily participates in reactions such as alkylation, acylation, and Michael additions.
The relative nucleophilicity of these two nitrogen atoms can be influenced by the reaction conditions and the nature of the electrophile.
Oxidation and Reduction Pathways of the this compound Core
The this compound core is susceptible to both oxidation and reduction reactions.
Oxidation: The aniline moiety is easily oxidized. Oxidation can lead to the formation of a variety of products, including colored species. The specific products depend on the oxidizing agent and reaction conditions. For instance, oxidation of some 2-methyl-3-nitropyridines can be achieved using urea (B33335)/H2O2 and trifluoroacetic anhydride. nih.gov
Reduction: The nitro group, if present as a substituent from a nitration reaction, can be readily reduced to an amino group using reagents like tin or iron in the presence of hydrochloric acid. oneonta.edu
Thermal and Photochemical Transformations
At present, specific information regarding the thermal and photochemical transformations of this compound is not extensively detailed in the provided search results. However, general principles suggest that aromatic amines can undergo various transformations under thermal and photochemical conditions. These could include rearrangements, cyclizations, or degradation, depending on the specific conditions and the presence of other reagents.
Reaction Kinetics and Thermodynamic Analyses of Key Chemical Processes
Kinetic studies of reactions involving anilines and related compounds provide valuable insights into their reaction mechanisms. For example, the kinetics of nucleophilic aromatic substitution reactions involving anilines have been studied, revealing information about the rate-determining steps and the influence of substituents on reactivity. researchgate.netresearchgate.net
Thermodynamic data, such as activation enthalpies and entropies, can help to elucidate the energy profiles of reactions and determine whether a reaction is kinetically or thermodynamically controlled. For instance, in some nucleophilic aromatic substitution reactions of anilines, negative activation enthalpies have been observed, indicating a complex reaction mechanism. researchgate.net
Intermolecular and Intramolecular Rearrangements
While specific examples of rearrangements involving this compound were not found, anilines and their derivatives can undergo various rearrangements. For instance, in Friedel-Crafts alkylations, the alkyl group can rearrange to form a more stable carbocation before attacking the aromatic ring. youtube.com Diazonium salts, which can be formed from anilines, are versatile intermediates that can undergo a variety of reactions, including rearrangements. libretexts.org
Synthesis of Variously Substituted Phenolic and Anilino Derivatives
The modification of the aniline core to introduce phenolic or additional anilino groups can be a key strategy for modulating the electronic and steric properties of the molecule. While direct hydroxylation of the aromatic ring is often challenging, multi-step synthetic sequences can be employed. A common classical approach involves diazotization of the primary amine followed by hydrolysis, though this can be incompatible with other sensitive functional groups.
More modern approaches for creating anilino derivatives involve N-arylation reactions. These typically fall under the category of transition metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, which is discussed in detail in section 4.6. This reaction allows for the coupling of the primary amine of this compound with a variety of aryl halides or triflates to generate diarylamine structures.
Formation of Amide, Sulfonamide, and Carbamate (B1207046) Analogues from this compound
The primary amine of this compound serves as an excellent nucleophile for reactions with acylating agents, leading to the formation of stable amide, sulfonamide, and carbamate analogues. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and receptor interaction.
The synthesis of sulfonamides can be readily achieved by reacting the aniline with various substituted aryl sulfonyl chlorides. Similarly, carbamates can be formed through reaction with substituted aryl or acyclic chloroformates. Research on the closely related compound, 3-fluoro-4-morpholinoaniline, demonstrates the feasibility of these reactions, which produce the desired derivatives in good yields. nih.gov This established reactivity profile provides a reliable template for the derivatization of this compound.
| Starting Amine | Reagent | Derivative Type | Yield (%) |
| 3-Fluoro-4-morpholinoaniline | 4-Methylbenzenesulfonyl chloride | Sulfonamide | 85 |
| 3-Fluoro-4-morpholinoaniline | 4-Chlorobenzenesulfonyl chloride | Sulfonamide | 89 |
| 3-Fluoro-4-morpholinoaniline | 4-Nitrobenzenesulfonyl chloride | Sulfonamide | 82 |
| 3-Fluoro-4-morpholinoaniline | Phenyl chloroformate | Carbamate | 78 |
| 3-Fluoro-4-morpholinoaniline | 4-Chlorophenyl chloroformate | Carbamate | 81 |
| 3-Fluoro-4-morpholinoaniline | Ethyl chloroformate | Carbamate | 75 |
This table presents data for the analogous compound 3-fluoro-4-morpholinoaniline as a model for the expected reactivity of this compound. nih.gov
Condensation Reactions Leading to Schiff Bases and Related Imine Derivatives
Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. wikipedia.org This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. acta.co.inresearchgate.net The primary amine of this compound is expected to react efficiently with a diverse range of aromatic and heterocyclic aldehydes.
A study involving the synthesis of Schiff bases from 4-(2-aminophenyl)morpholine, a structural isomer of the target compound, confirms this reactivity. nih.gov In this work, equimolar mixtures of the aminophenylmorpholine and various substituted aldehydes were refluxed in ethanol (B145695) to yield the corresponding imine derivatives. nih.gov This methodology is directly applicable to this compound for generating a library of Schiff base analogues.
| Amine Component | Aldehyde Component | Resulting Schiff Base |
| 4-(2-Aminophenyl)morpholine | Benzaldehyde | N-Benzylidine-2-morpholinobenzenamine |
| 4-(2-Aminophenyl)morpholine | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidine)-2-morpholinobenzenamine |
| 4-(2-Aminophenyl)morpholine | 3-Nitrobenzaldehyde | N-(3-Nitrobenzylidine)-2-morpholinobenzenamine |
| 4-(2-Aminophenyl)morpholine | 4-Hydroxy-3-methoxybenzaldehyde | N-(4-Hydroxy-3-methoxybenzylidine)-2-morpholinobenzenamine |
| 4-(2-Aminophenyl)morpholine | Cinnamaldehyde | N-Cinnamylidene-2-morpholinobenzenamine |
This table shows Schiff bases synthesized from the analogous compound 4-(2-aminophenyl)morpholine. nih.gov
Incorporation of this compound into Fused Heterocyclic Systems (e.g., Thiazolan-4-one, Naphthoquinones)
The reactive nature of the aniline and its derivatives, such as Schiff bases, allows for their use as precursors in the construction of more complex fused heterocyclic systems.
Thiazolan-4-one Derivatives: Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities. researchgate.net A common synthetic route to these structures involves the cyclo-condensation of a Schiff base with thioglycolic acid. Therefore, the Schiff bases derived from this compound (as described in section 4.3) can serve as key intermediates. The reaction proceeds by the attack of the thiol group on the imine carbon, followed by intramolecular cyclization and loss of water to form the five-membered thiazolidinone ring.
Naphthoquinone Adducts: The primary amine of this compound can also act as a nucleophile in reactions with quinones. For instance, anilines react with 1,4-naphthoquinone (B94277) and its derivatives to form 2-anilino-1,4-naphthoquinone (B11863833) structures. nih.gov This reaction can proceed via a nucleophilic substitution mechanism, often facilitated by methods such as ultrasound irradiation to achieve good yields in shorter reaction times. nih.gov This provides a direct method for incorporating the this compound moiety into a naphthoquinone framework, a scaffold present in many bioactive molecules. nih.govnih.gov
| Quinone | Aniline | Reaction Product Type |
| 1,4-Naphthoquinone | Aniline | 2-(Phenylamino)naphthalene-1,4-dione |
| 1,4-Naphthoquinone | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)naphthalene-1,4-dione |
| 2,3-Dichloro-1,4-naphthoquinone | 4-Methylaniline | 2-Chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione |
This table illustrates the types of adducts formed between various anilines and naphthoquinones, a reaction pathway applicable to this compound. nih.gov
Synthesis of Hybrid Molecules Containing this compound and Other Pharmacophores
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities. nih.gov The this compound scaffold can be readily incorporated into such hybrids.
The primary amine provides a convenient attachment point for linking to another molecule that contains a carboxylic acid (forming an amide bond), a sulfonyl chloride (forming a sulfonamide bond), or an isocyanate (forming a urea linkage). Alternatively, if a halogenated version of this compound is used, transition metal-catalyzed reactions (see section 4.6) can be employed to connect it to other pharmacophores containing compatible functional groups (e.g., boronic acids or amines). This approach allows for the rational design of molecules that target multiple biological pathways. nih.gov
Diversification of this compound via Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a robust method for diversifying the this compound structure. wikipedia.orgorganic-chemistry.org These reactions typically require the presence of a halide (e.g., Br, I) or triflate on the aromatic ring.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid. organic-chemistry.org A bromo- or iodo-substituted this compound could be coupled with a wide variety of aryl, heteroaryl, alkyl, or alkenyl boronic acids. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of many functional groups, making it ideal for late-stage diversification. nih.gov Studies on unprotected ortho-bromoanilines have shown that this coupling is highly efficient for introducing diverse substituents. nih.gov
| Halide Component | Boronic Acid/Ester | Catalyst System | Product Type | Yield (%) |
| 1-Bromo-2-aminobenzene analogue | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biphenyl-2-amine derivative | 95 |
| 1-Bromo-2-aminobenzene analogue | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | 2-(Thiophen-2-yl)aniline derivative | 88 |
| 1-Bromo-2-aminobenzene analogue | 4-(Trifluoromethyl)phenylboronic acid | CataXCium A Pd G3 | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine derivative | 91 |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd–poly(AA) hybrid | 4'-Methyl-[1,1'-biphenyl]-4-amine | 90 |
This table provides examples from Suzuki coupling reactions on analogous bromoanilines, demonstrating the potential for diversifying a halogenated this compound. nih.govresearchgate.net
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction can be applied in two ways to the this compound system. First, the primary amine of the molecule can act as the nucleophile, coupling with various aryl halides or triflates to form N-aryl derivatives (diaryl amines). Second, a halogenated version of this compound can be coupled with a wide range of primary or secondary amines, including alkylamines and arylamines, to introduce new amino substituents onto the aromatic ring. researchgate.net The reaction is highly versatile and has seen continuous development of new ligands and catalysts to improve its scope and efficiency. wikipedia.orgresearchgate.net
| Halide Component | Amine Component | Catalyst System | Product Type | Yield (%) |
| Bromobenzene | Aniline | γ-Fe₂O₃@MBD/PdCo | Diphenylamine | 92 |
| 1-Chloro-4-nitrobenzene | Morpholine | γ-Fe₂O₃@MBD/PdCo | 4-(4-Nitrophenyl)morpholine | 93 |
| 4-Bromotoluene | Diphenylamine | Pd(OAc)₂ / RuPhos | 4-Methyldiphenylamine | 99 |
| 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ / BINAP | N-Cyclohexylpyridin-2-amine | Not specified |
This table shows representative Buchwald-Hartwig amination reactions, illustrating how a halogenated this compound could be functionalized or how the parent compound could be N-arylated. researchgate.netresearchgate.net
Coordination Chemistry of 3 Methyl 2 Morpholinoaniline and Its Metal Complexes
3-Methyl-2-morpholinoaniline as a Multidentate Ligand
This compound is classified as a multidentate ligand, meaning it can bind to a central metal ion through more than one donor atom simultaneously. This capability stems from the presence of multiple nitrogen and oxygen atoms within its molecular structure, each possessing lone pairs of electrons that can be donated to a metal center. The specific donor atoms involved in coordination can vary depending on the metal ion and reaction conditions. This versatility allows for the formation of stable chelate rings, which are five- or six-membered rings that include the metal ion. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands.
Chelation Modes and Ligand Binding Topologies (e.g., Nitrogen Coordination)
The coordination of this compound to a metal center can occur through various chelation modes and binding topologies. The primary donor atoms are the nitrogen atoms of the aniline (B41778) and morpholine (B109124) groups. Coordination typically involves the nitrogen atom of the aniline group and the nitrogen atom of the morpholine ring, forming a stable five-membered chelate ring with the metal ion.
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. For example, refluxing an alcoholic solution of the metal salt and the ligand is a common method for preparing these complexes. nih.govjocpr.com
Once synthesized, the characterization of these complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the complex, which helps in confirming its empirical formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination with the metal ion. Changes in the vibrational frequencies of the N-H and C-N bonds upon complexation provide evidence of coordination.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere around the metal ion. researchgate.net
Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal ion, which provides insight into its oxidation state and the geometry of the complex. nih.gov
Molar Conductivity Measurements: The molar conductivity of a solution of the complex can indicate whether it is an electrolyte or a non-electrolyte, providing information about its ionic nature. researchgate.net
These characterization techniques collectively provide a comprehensive understanding of the structure and bonding in transition metal complexes of this compound.
Coordination of this compound with Lanthanide Ions
The coordination chemistry of this compound extends to lanthanide ions, which are a series of f-block elements known for their unique luminescent and magnetic properties. The synthesis of lanthanide complexes with this ligand can lead to the formation of coordination polymers with interesting structural motifs. rsc.orgdntb.gov.ua
The coordination of this compound to lanthanide ions often involves the participation of the nitrogen donor atoms. dntb.gov.ua The resulting complexes can exhibit characteristic luminescence, making them potentially useful in materials science and as biological probes. The larger ionic radii of lanthanide ions compared to transition metals can lead to higher coordination numbers and different coordination geometries. The study of these complexes involves similar characterization techniques as those used for transition metal complexes, with a particular emphasis on photoluminescence spectroscopy to investigate their light-emitting properties. dntb.gov.uanih.gov
Spectroscopic and Magnetic Properties of this compound Metal Complexes
The spectroscopic and magnetic properties of metal complexes containing this compound are crucial for understanding their electronic structure and geometry.
Spectroscopic Properties:
UV-Visible Spectroscopy: The electronic spectra of these complexes exhibit bands corresponding to d-d transitions (for transition metals) or f-f transitions (for lanthanides), as well as charge transfer bands. libretexts.org The positions and intensities of these bands are indicative of the ligand field strength and the coordination geometry. libretexts.org For instance, the color of a transition metal complex is a direct result of the absorption of certain wavelengths of light, which promotes electrons to higher energy d-orbitals. libretexts.org
Infrared (IR) Spectroscopy: As mentioned earlier, shifts in the IR absorption bands of the ligand upon coordination provide direct evidence of its binding to the metal ion. For example, a shift in the N-H stretching frequency can confirm the involvement of the aniline nitrogen in coordination.
Magnetic Properties:
The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion. libretexts.org
Paramagnetism: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.org The magnitude of this attraction, known as the magnetic moment, can be measured experimentally and provides information about the number of unpaired electrons. researchgate.net
Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.org
The magnetic properties are highly dependent on the metal ion, its oxidation state, and the geometry of the complex, which dictates the splitting of the d-orbitals. libretexts.org
Development of Polymer-Supported this compound Ligands and Immobilized Metal Complexes
To enhance the practical applications of this compound complexes, particularly in catalysis, researchers have explored the development of polymer-supported ligands. This involves attaching the this compound ligand to a solid polymer backbone. The subsequent coordination of metal ions to this immobilized ligand yields polymer-supported metal complexes.
The primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for the recycling and reuse of the catalyst. This is a key principle of green chemistry, aiming to develop more sustainable chemical processes. The synthesis of these materials often involves modifying a pre-existing polymer with functional groups that can then be used to anchor the this compound ligand. The resulting "metal complexes as ligands" can then be used to create coordination polymers. scilit.comnih.gov
Investigation of this compound Complexes in Catalytic Research
The structural and electronic properties of this compound metal complexes make them promising candidates for catalytic applications. The presence of a tunable metal center and a flexible ligand framework allows for the design of catalysts for a variety of organic transformations.
Computational and Theoretical Chemistry Investigations of 3 Methyl 2 Morpholinoaniline
De Novo Molecular Design and Generative Models for Scaffold Exploration
De novo drug design aims to generate novel molecular structures with desired biological activities from scratch. nih.gov When applied to a scaffold like 3-Methyl-2-morpholinoaniline, the goal is to explore the surrounding chemical space by adding, removing, or modifying functional groups to create new, structurally related molecules with potentially improved properties. Generative models, a class of machine learning algorithms, are particularly well-suited for this task. nih.govchemrxiv.org
Generative models, such as Recurrent Neural Networks (RNNs) and Transformers, can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. nih.gov Once trained, these models can generate new, valid chemical structures. For scaffold-based exploration, the model can be constrained to retain the core this compound scaffold while generating diverse substituents.
One common approach involves representing molecules as SMILES (Simplified Molecular-Input Line-Entry System) strings. An RNN, for instance, can be trained to predict the next character in a SMILES string, thereby learning the "language" of chemistry. nih.gov To explore analogs of this compound, a pre-trained model can be fine-tuned on a smaller dataset of molecules containing the morpholinoaniline scaffold. This biases the generation towards molecules that are structurally similar to the input scaffold.
Reinforcement learning can be coupled with generative models to steer the generation process towards molecules with specific desired properties, such as high predicted binding affinity for a biological target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov In this framework, a scoring function evaluates the generated molecules, and the model is rewarded for producing high-scoring structures, thus iteratively improving the quality of the generated compounds.
An illustrative example of a generative model's output for the exploration of the this compound scaffold is presented in Table 1. This table showcases hypothetical novel molecules that could be generated, along with their predicted properties.
Table 1: Illustrative Examples of Novel Molecules Generated from the this compound Scaffold
| Generated Molecule SMILES | Predicted Property 1 (e.g., Target Affinity, pIC50) | Predicted Property 2 (e.g., Lipophilicity, logP) |
|---|---|---|
| O=C(Nc1c(N2CCOCC2)cccc1C)C | 7.2 | 3.5 |
| Fc1cc(c(N2CCOCC2)cc1)C(=O)N | 6.8 | 2.9 |
| CC@Hc1c(N2CCOCC2)cccc1C | 8.1 | 2.1 |
Note: The data in this table is for illustrative purposes only and represents the type of output a generative model could produce.
Quantitative Structure-Activity Relationship (QSAR) Studies from a Computational Perspective
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ncl.res.in For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For this compound derivatives, this would involve synthesizing and testing a library of related compounds. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and steric properties.
Commonly used descriptors in QSAR studies include:
Physicochemical descriptors: logP (lipophilicity), molecular weight, and polar surface area.
Electronic descriptors: Partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume and surface area.
Once the descriptors are calculated, a mathematical model is built to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. More advanced machine learning techniques, such as Support Vector Machines (SVM) and Random Forests, are also increasingly employed. nih.gov
A hypothetical QSAR equation for a series of this compound analogs might take the following form:
pIC50 = c0 + c1logP + c2DipoleMoment + c3*LUMO_Energy
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined through regression analysis.
Table 2 provides an example of the data that would be used to construct a QSAR model for a hypothetical series of this compound derivatives.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound ID | Structure | pIC50 | logP | Dipole Moment (Debye) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| 1 | This compound | 6.5 | 2.8 | 2.5 | -0.8 |
| 2 | 5-Fluoro-3-methyl-2-morpholinoaniline | 7.1 | 3.1 | 3.1 | -1.1 |
| 3 | N-(3-methyl-2-morpholinophenyl)acetamide | 6.8 | 2.5 | 4.2 | -0.9 |
Note: The data in this table is for illustrative purposes only.
The resulting QSAR model can then be used to predict the biological activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.
Conformation Analysis and Conformational Landscapes
The three-dimensional structure, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. youtube.com For this compound, conformational flexibility arises from the rotation around several single bonds and the puckering of the morpholine (B109124) ring.
The morpholine ring typically adopts a chair conformation, which is generally the most stable. openochem.org However, boat and twist-boat conformations are also possible and may be relevant as transition states in the interconversion between different chair forms. The substituents on the morpholine ring can exist in either axial or equatorial positions. In general, bulky substituents prefer the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org
The orientation of the morpholine ring relative to the aniline (B41778) ring is another important conformational feature. Rotation around the C-N bond connecting these two rings will lead to different spatial arrangements of the morpholine and aniline moieties. The presence of the methyl group on the aniline ring will influence the preferred rotational angle due to steric interactions.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of this compound. By systematically rotating the flexible bonds and calculating the energy of the resulting conformations, a potential energy surface can be generated. colostate.edu This surface reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them.
Table 3 presents a hypothetical summary of a conformational analysis of this compound, showing the relative energies of different conformers.
Table 3: Illustrative Conformational Analysis of this compound
| Conformer | Morpholine Ring Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | Chair | 60° | 0.0 | 75 |
| 2 | Chair | -60° | 0.2 | 20 |
| 3 | Twist-Boat | 30° | 5.5 | <1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Understanding the conformational preferences and the energy landscape of this compound is crucial for rational drug design. It allows for the identification of the bioactive conformation—the specific three-dimensional structure the molecule adopts when it binds to its target. This knowledge can then be used to design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Methyl 2 Morpholinoaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methyl-2-morpholinoaniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the morpholine (B109124) ring would be observed. The chemical shifts (δ) of the aromatic protons provide insights into the substitution pattern on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (splitting) between adjacent protons help to establish the connectivity of the atoms.
The ¹³C NMR spectrum complements the proton data by showing the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. For instance, the carbons of the aromatic ring will resonate in a different region compared to the sp³ hybridized carbons of the methyl and morpholine groups.
Purity assessment is another critical application of NMR. The presence of impurity signals in the spectrum can be readily detected. By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can be achieved, often with the use of an internal standard.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 115 - 145 |
| Morpholine CH₂ (O-CH₂) | 3.7 - 3.9 | 65 - 70 |
| Morpholine CH₂ (N-CH₂) | 2.9 - 3.2 | 45 - 50 |
| Methyl CH₃ | 2.2 - 2.5 | 15 - 20 |
| Aromatic C-N | - | 140 - 150 |
Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the secondary amine in the aniline (B41778) moiety typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2800-3100 cm⁻¹. researchgate.net The C-N stretching vibrations and C-O-C stretching of the morpholine ring will also give rise to distinct peaks in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to FT-IR. While strong in IR, the N-H and O-H stretching vibrations are often weak in Raman spectra. Conversely, C-C and C=C stretching vibrations of the aromatic ring tend to produce strong Raman signals. This complementarity is crucial for a complete vibrational analysis of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Aniline) | Stretching | 3300 - 3500 | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Strong |
| Aliphatic C-H (Methyl, Morpholine) | Stretching | 2850 - 2960 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |
| C-N (Aniline, Morpholine) | Stretching | 1250 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule. nih.gov
In an HRMS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolution of the instrument allows for the differentiation of ions with very similar masses, which is crucial for confirming the molecular formula. nih.gov
Electron ionization (EI) or other fragmentation techniques can be employed to induce the fragmentation of the molecular ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Analysis of the fragmentation pattern can reveal the connectivity of the atoms and the presence of specific substructures, such as the morpholine ring and the methyl-substituted aniline moiety. Common fragmentation pathways can be proposed based on the observed fragment ions, further confirming the structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the amino and methyl groups as substituents on the aromatic ring will influence the position and intensity of these absorption maxima (λmax). researchgate.netscispace.com Specifically, π → π* transitions within the aromatic system are anticipated. youtube.com The lone pair of electrons on the nitrogen atom of the aniline group can also participate in n → π* transitions. youtube.com The solvent used for the analysis can also affect the spectrum due to solute-solvent interactions.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* (Aromatic) | 230 - 280 |
Note: These are general ranges and the actual λmax values will depend on the specific substitution pattern and the solvent.
X-ray Crystallography for Precise Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. researchgate.net This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. nih.gov The resulting electron density map is used to build a model of the molecule's structure. nih.gov X-ray crystallography can also reveal information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound.
Table 4: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise position of each atom in the unit cell |
| Bond Lengths | Distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles describing the conformation of the molecule |
Electrochemical Characterization Techniques: Cyclic Voltammetry and Controlled-Potential Coulometry
Electrochemical techniques such as cyclic voltammetry (CV) and controlled-potential coulometry can be used to investigate the redox properties of this compound. These methods provide insights into the ease with which the molecule can be oxidized or reduced.
Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram can reveal the oxidation and reduction potentials of the compound. For this compound, the aniline moiety is susceptible to oxidation. The potential at which this oxidation occurs can be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.
Controlled-potential coulometry can be used to determine the number of electrons involved in a particular redox process. By holding the electrode potential at a value where oxidation or reduction occurs and measuring the total charge passed over time, the number of electrons transferred per molecule can be calculated.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. openstax.orglibretexts.org This information is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule. youtube.comlibretexts.orgyoutube.com
The experimentally determined mass percentages are converted to molar ratios, and from these ratios, the empirical formula is derived. libretexts.org When combined with the molecular weight determined by mass spectrometry, the molecular formula can be established. This technique is a crucial step in confirming the identity and purity of a newly synthesized compound like this compound. libretexts.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chloro-2-methylaniline (B42847) |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis
The assessment of purity and the analysis of complex mixtures containing this compound rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these purposes, offering high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility allows for the separation of the main compound from impurities, starting materials, and potential isomers.
Research Findings: The separation of phenolic and amine-containing compounds is well-established and the principles are directly applicable to this compound. Studies on similar compounds, such as sulfated phenolics and flavonoids, demonstrate that the choice of both the stationary phase and the mobile phase composition is critical for achieving optimal separation. mdpi.com For instance, reversed-phase columns, particularly C18, are commonly used. mdpi.com
The pH and buffer capacity of the mobile phase significantly influence the retention and peak shape of amine-containing analytes. mdpi.com For compounds with basic amine groups like the morpholino-aniline structure, controlling the pH of the mobile phase is essential to ensure consistent ionization states and achieve symmetrical peak shapes. The use of buffers such as ammonium (B1175870) acetate (B1210297) is common as it is compatible with mass spectrometry detection. mdpi.com
A robust HPLC method with photodiode-array (PDA) detection can be developed for routine purity analysis and is directly transferable for use with a mass spectrometer for peak identification. mdpi.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition | Rationale/Comment |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid helps to protonate the amine group, improving peak shape. |
| Gradient | 5% B to 95% B over 20 minutes | A standard gradient profile to elute non-polar impurities after the main analyte peak. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 254 nm and 280 nm | Aromatic nature of the analyte allows for strong UV absorbance. PDA provides spectral data to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high-resolution separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. It is particularly effective for identifying volatile impurities and for the quantitative analysis of the target compound, often at trace levels.
Research Findings: The analysis of aniline derivatives and compounds containing the morpholine moiety by GC-MS is well-documented. researchgate.netnih.gov For many polar analytes, a derivatization step is employed to increase volatility and thermal stability, which improves chromatographic peak shape and sensitivity. uva.nlthescipub.com Common derivatization techniques include silylation, which replaces active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group. thescipub.comthescipub.com However, depending on the specific column and conditions, direct analysis may be possible.
For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. researchgate.netnih.gov This involves monitoring specific ions characteristic of the analyte's mass spectrum, which reduces chemical noise and lowers detection limits. For instance, in the analysis of methyl aniline compounds, characteristic ions (e.g., m/z 107, 120) are monitored for quantification. researchgate.net
The separation of positional isomers, which may be present as impurities from the synthesis of this compound, is a significant challenge. While mass spectra of isomers are often nearly identical, they can frequently be separated by chromatography. uva.nl Optimized GC methods, potentially using specific capillary columns, are crucial for resolving these closely related compounds. researchgate.net In some cases, derivatization can improve the chromatographic separation of isomers that would otherwise co-elute. uva.nl
Table 2: Representative GC-MS Method Parameters for Analysis of this compound
| Parameter | Condition | Rationale/Comment |
| Derivatization | Optional: Silylation with MSTFA | May be required to improve volatility and prevent peak tailing by capping the secondary amine proton. |
| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) | A common, robust column with a 5% phenyl polysiloxane phase suitable for a wide range of semi-polar compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program designed to separate analytes based on their boiling points and column interactions. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Detection | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for qualitative analysis and impurity identification. SIM mode provides higher sensitivity for quantitative trace analysis. |
Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) have also demonstrated success in separating isomers of similar compounds, like dimethylanilines, without the need for derivatization, offering a potential alternative for complex mixture analysis. nih.gov
Emerging Research Directions and Future Perspectives for 3 Methyl 2 Morpholinoaniline
Development of Novel Synthetic Methodologies and Process Intensification
The synthesis of complex molecules like 3-Methyl-2-morpholinoaniline is increasingly benefiting from modern synthetic strategies that prioritize efficiency, safety, and environmental considerations. Traditional multi-step batch syntheses are gradually being supplemented or replaced by more advanced and intensified processes. researchgate.net
Continuous Flow Synthesis: A significant area of development is the application of continuous flow chemistry. mit.eduacs.org This technology offers several advantages for the synthesis of substituted anilines, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates and reagents. mit.eduacs.orgnih.gov For the synthesis of this compound, a continuous flow process could involve the reaction of a suitable precursor, such as a nitrated or halogenated toluene (B28343) derivative, with morpholine (B109124) in a microreactor system. mit.edu This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities compared to conventional batch methods. mit.eduacs.org Furthermore, continuous flow systems can be readily scaled up and integrated with in-line purification and analysis, streamlining the entire production process. acs.orgnih.gov A potential continuous flow setup could involve the chemoenzymatic synthesis of the aniline (B41778) moiety using an immobilized nitroreductase, offering a sustainable and highly selective alternative to traditional metal-catalyzed reductions. acs.orgnih.gov
Microwave-Assisted Synthesis: Another promising technique is microwave-assisted organic synthesis (MAOS). jocpr.comnih.govfrontiersin.org Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture, often leading to shorter reaction times and improved yields. jocpr.comfrontiersin.org The synthesis of morpholinoquinoline derivatives has been successfully demonstrated using microwave assistance, suggesting its applicability to the synthesis of this compound. jocpr.comnih.gov This method is particularly advantageous for reactions that are sluggish under conventional heating.
Process Intensification in Aniline Production: The broader field of aniline production is also seeing significant innovation. researchgate.netutwente.nl Efforts are underway to develop more direct and atom-economical routes, such as the direct amination of benzene (B151609). researchgate.net While not directly applicable to the synthesis of the substituted this compound, these advancements in fundamental aniline synthesis could inspire novel, more efficient pathways to its precursors. Process intensification aims to create smaller, cleaner, and more energy-efficient technologies, a goal that can be achieved through techniques like reactive distillation and the use of novel reactor designs.
The table below summarizes potential advanced synthetic methodologies for this compound.
| Methodology | Potential Advantages | Relevant Research |
| Continuous Flow Synthesis | Enhanced safety, improved control, higher yields, ease of scalability, integration of purification. mit.eduacs.orgnih.gov | Chemoenzymatic synthesis of anilines in flow reactors. acs.orgnih.gov Selective N-monomethylation of anilines in continuous flow. mit.edu |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. jocpr.comfrontiersin.org | Synthesis of morpholinoquinoline derivatives. jocpr.comnih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. acs.orgnih.gov | Use of immobilized nitroreductase for aniline synthesis. acs.orgnih.gov |
Exploration of this compound as a Precursor for Advanced Materials
The unique structural features of this compound, combining an aromatic amine with a morpholine moiety, make it an attractive building block for the synthesis of advanced materials with tailored properties. Aniline derivatives are already known to be precursors to a variety of functional materials, including polymers, dyes, and electroactive substances. uva.nl
Functional Polymers: The aniline group can be readily polymerized to form polyaniline (PANI), a well-known conducting polymer. The presence of the methyl and morpholino substituents on the aniline ring of this compound would be expected to modify the properties of the resulting polymer. These substituents could influence the polymer's solubility, processability, and electronic properties. rsc.org For instance, the morpholine group might enhance solubility in certain organic solvents, making it easier to cast thin films for applications in sensors or electronic devices. rsc.org Research on the polymerization of other substituted anilines has shown that the nature of the substituent significantly impacts the morphology and conductivity of the resulting polymer. rsc.org
Organic Functional Materials: Beyond polymers, this compound can serve as a precursor for a range of organic functional materials. Aromatic amines are key components in many dyes, and the specific substitution pattern of this compound could lead to novel chromophores with interesting photophysical properties. uva.nl Furthermore, aniline derivatives are used in the development of fluorescent materials. uva.nl For example, the incorporation of a related compound, 4-Fluoro-3-(morpholin-4-yl)aniline, into carbon nanodots has been shown to improve their photoluminescence quantum yield. This suggests that this compound could be a valuable component in the design of new light-emitting materials.
The potential applications of this compound as a material precursor are summarized in the table below.
| Material Class | Potential Application | Rationale |
| Conducting Polymers | Sensors, anti-corrosion coatings, electrochromic devices | The aniline moiety can be polymerized; substituents may enhance solubility and processability. rsc.org |
| Fluorescent Materials | Organic light-emitting diodes (OLEDs), bio-imaging probes | The aromatic amine structure is a common feature in fluorescent molecules. uva.nl |
| Dyes and Pigments | Textiles, printing inks | The chromophoric potential of the substituted aniline structure. uva.nl |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Planning
The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the initial design of new molecules to the planning of their synthesis. nih.govyoutube.comyoutube.com For a molecule like this compound, these computational tools offer powerful new avenues for exploration and optimization.
Reaction Outcome Prediction: Machine learning models can also be used to predict the outcome of chemical reactions, including the expected yield and the likelihood of side product formation. researchgate.net By inputting the reactants, reagents, and reaction conditions for a potential synthesis of this compound, these models can provide valuable insights that help chemists to optimize their experimental design before even entering the laboratory. researchgate.net
The integration of AI/ML in the research of this compound is summarized in the table below.
| AI/ML Application | Description | Potential Impact |
| Molecular Design | Generative models propose novel derivatives with desired properties. youtube.com | Accelerated discovery of new functional molecules. |
| Property Prediction | Models predict biological activity, material properties, etc. nih.govdigitellinc.com | Efficient virtual screening and lead optimization. |
| Synthesis Planning | Retrosynthesis algorithms suggest synthetic routes. youtube.com | Faster and more efficient development of synthetic strategies. |
| Reaction Optimization | ML models predict reaction outcomes and yields. researchgate.net | Reduced experimental effort and resource consumption. |
Advanced Mechanistic Studies using Operando Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and developing new ones. wikipedia.org Operando spectroscopy, which involves the characterization of a catalytic reaction in real-time under actual operating conditions, is a powerful tool for gaining such mechanistic insights. wikipedia.orgnumberanalytics.comhideninc.com
For reactions involving this compound, such as its synthesis or its use as a reactant in further chemical transformations, operando techniques could provide invaluable information. rsc.orgallen.inresearchgate.netacs.orgcdnsciencepub.com By coupling a reactor with spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or X-ray absorption spectroscopy (XAS), researchers can monitor the evolution of reactants, intermediates, and products as the reaction progresses. wikipedia.orgresearchgate.netacs.org
For instance, in the catalytic synthesis of this compound, operando FTIR could be used to identify key surface-adsorbed species on the catalyst, providing clues about the active sites and the reaction pathway. researchgate.netacs.org Similarly, operando Raman spectroscopy could track changes in the vibrational modes of the molecule, revealing details about bond formation and cleavage during the reaction. wikipedia.org
These advanced mechanistic studies can help to:
Identify rate-determining steps in a reaction.
Characterize transient intermediates that are not observable by conventional methods.
Understand catalyst deactivation mechanisms.
Establish structure-activity relationships for catalysts. wikipedia.org
The insights gained from operando spectroscopy can guide the rational design of more efficient and robust catalysts and reaction conditions for the synthesis and application of this compound.
| Operando Technique | Information Gained | Application to this compound |
| FTIR Spectroscopy | Identification of surface adsorbates and functional groups. researchgate.netacs.org | Studying the mechanism of its catalytic synthesis. |
| Raman Spectroscopy | Analysis of vibrational modes, bond formation/cleavage. wikipedia.org | Monitoring its transformation in real-time. |
| X-ray Absorption Spectroscopy | Determination of the electronic and local structure of metal catalysts. | Characterizing the active state of catalysts used in its synthesis. |
Design of Novel Functional Molecules via Structural Modifications of this compound
The this compound scaffold presents numerous opportunities for structural modification to create novel functional molecules with tailored properties, particularly in the realm of medicinal chemistry. nih.govnih.gov The aniline and morpholine moieties are both considered privileged structures in drug discovery, known to impart favorable pharmacokinetic and biological properties. researchgate.netresearchgate.net
Derivatives with Enhanced Biological Activity: Research has shown that even small modifications to the morpholinoaniline core can lead to significant changes in biological activity. ncl.res.inx-mol.com For example, the synthesis of novel 3-fluoro-4-morpholinoaniline (B119058) derivatives has yielded compounds with potent anti-cancer activity. ncl.res.inx-mol.com By analogy, systematic modifications of the this compound structure—such as the introduction of different substituents on the aromatic ring, modification of the methyl group, or alterations to the morpholine ring—could lead to the discovery of new therapeutic agents. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A key aspect of this research direction is the systematic exploration of the structure-activity relationship (SAR). nih.gov By synthesizing a library of derivatives and evaluating their biological activity, researchers can identify the structural features that are essential for a desired function. This knowledge can then be used to guide the design of even more potent and selective molecules.
The potential for designing novel functional molecules from this compound is highlighted in the table below.
| Modification Strategy | Target Property | Rationale |
| Aromatic Ring Substitution | Enhanced biological activity (e.g., anti-cancer, antimicrobial) | Introduction of halogens, alkyl, or other functional groups can modulate electronic and steric properties. ncl.res.inx-mol.com |
| Morpholine Ring Alteration | Improved pharmacokinetic profile | The morpholine ring is known to enhance solubility and metabolic stability. researchgate.netresearchgate.net |
| N-alkylation/acylation | Varied biological targets | Modification of the aniline nitrogen can lead to interactions with different biological macromolecules. |
Expanding the Scope of Coordination Chemistry and Catalytic Applications
The nitrogen atoms in both the aniline and morpholine groups of this compound make it a potential ligand for the coordination of metal ions. mcmaster.ca The resulting metal complexes could exhibit interesting structural features and catalytic activities. nih.govacs.org
Coordination Complexes: The study of how this compound binds to different metal centers could reveal novel coordination modes and lead to the formation of a variety of metal-organic frameworks (MOFs) or discrete coordination complexes. acs.org The steric and electronic properties of the methyl and morpholine substituents would influence the geometry and stability of these complexes.
Catalytic Applications: Metal complexes containing aniline or related ligands have been shown to be effective catalysts for a range of organic transformations. nih.govacs.orgmdpi.com For example, metal complexes can catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. mcmaster.camdpi.com By preparing and screening a variety of metal complexes of this compound, it may be possible to discover new catalysts for important chemical reactions. The specific ligand environment provided by this compound could lead to unique catalytic selectivities.
The potential for this compound in coordination chemistry and catalysis is outlined below.
| Research Area | Potential Outcome | Rationale |
| Coordination Chemistry | Novel metal complexes and MOFs. acs.org | The presence of multiple nitrogen donor atoms allows for metal coordination. mcmaster.ca |
| Homogeneous Catalysis | New catalysts for organic synthesis. nih.govacs.org | Metal complexes of aniline derivatives can exhibit catalytic activity. mdpi.com |
| Materials Science | Metal-containing polymers or materials with interesting magnetic or optical properties. | The combination of a polymerizable aniline and a coordinating morpholine offers unique design possibilities. |
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-2-morpholinoaniline in academic research?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A common approach is the reaction of 2-methylaniline derivatives with morpholine under catalytic conditions. For example:
- Step 1 : React 3-methyl-2-nitroaniline with morpholine in the presence of a palladium catalyst to reduce the nitro group to an amine while introducing the morpholino moiety .
- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Table 1 : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, rt, 1 h | 65–75 | |
| Nucleophilic Substitution | K2CO3, DMF, 80°C, 12 h | 50–60 |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.6–3.8 ppm for morpholine protons) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 207) .
- Elemental Analysis : Validate C, H, N composition (theoretical: C 63.3%, H 7.8%, N 13.5%) .
Table 2 : Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H2O, 1 mL/min | Retention time: 8.2 min |
| FT-IR | ATR mode, 4000–400 cm⁻¹ | N-H stretch: 3350 cm⁻¹ |
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while MeOH improves reductive amination efficiency .
- Catalyst Tuning : Palladium/charcoal (Pd/C) or HATU for coupling reactions reduces side-product formation .
- Temperature Control : Lower temps (0–5°C) minimize decomposition during nitro group reduction .
Key Insight : A 10°C increase in reaction temperature may reduce yield by 15% due to competing hydrolysis pathways .
Advanced: What mechanistic insights explain substituent effects on morpholinoaniline reactivity?
Methodological Answer:
- Electronic Effects : The methyl group at the 3-position deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates .
- Steric Hindrance : The morpholino group’s bulkiness directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Computational Modeling : DFT studies show the morpholine oxygen’s lone pairs facilitate hydrogen bonding in transition states, lowering activation energy .
Advanced: How should researchers address stability and degradation during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon to prevent oxidation. Degradation products (e.g., quinones) form at >25°C .
- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .
Table 3 : Degradation Pathways
| Condition | Major Degradant | Mitigation Strategy |
|---|---|---|
| Light exposure | Oxidized morpholine | Amber glass vials |
| Humidity >60% | Hydrolyzed amine | Desiccant packs |
Advanced: How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., IC50 values) .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .
Advanced: How to resolve contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
- Root-Cause Analysis : Compare reaction scales (microscale vs. bulk), catalyst lots, or solvent purity .
- By-Product Identification : Use LC-MS/MS to detect trace impurities (e.g., dimerization products) .
- Reproducibility Protocols : Standardize inert atmosphere conditions (N2/Ar) and reagent drying .
Case Study : A 20% yield discrepancy was traced to residual moisture in DMF, which quenched the reducing agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
